molecular formula C16H18N2O2S B2757035 N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide CAS No. 896300-00-8

N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Cat. No.: B2757035
CAS No.: 896300-00-8
M. Wt: 302.39
InChI Key: PDQLVLWLQJWPJV-UHFFFAOYSA-N
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Description

N,4,5-Trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a 2-phenylacetamido substituent at the 2-position, a carboxamide group at the 3-position, and methyl groups at the 4- and 5-positions of the thiophene ring (Figure 1). This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal and synthetic chemistry.

Figure 1. Proposed structure of this compound.

Properties

IUPAC Name

N,4,5-trimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-11(2)21-16(14(10)15(20)17-3)18-13(19)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQLVLWLQJWPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with phenylacetamide under specific reaction conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require sulfurizing agents like phosphorus pentasulfide (P4S10) and specific catalysts to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate

This compound () shares the 4,5-dimethylthiophene core but differs at the 2- and 3-positions:

  • 2-Position: Cyanoacetamido group (vs. phenylacetamido in the target compound).
  • 3-Position : Ethyl carboxylate ester (vs. carboxamide).

Impact of Substituents :

  • The cyano group in the analogue increases electrophilicity, enabling Knoevenagel condensation with aldehydes (yields: 72–94%) .

Table 1. Substituent Comparison of Thiophene Derivatives

Compound 2-Position Substituent 3-Position Substituent 4,5-Position Synthesis Yield
Target Compound Phenylacetamido Carboxamide Methyl Not Reported
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacetamido Ethyl carboxylate Methyl 72–94%

Functional Group Influence on Reactivity and Bioactivity

Carboxamide vs. Carboxylate Esters

The carboxamide group in the target compound is less reactive toward nucleophiles compared to the ethyl carboxylate in analogues (). This stability may reduce metabolic degradation, a critical factor in drug design .

Phenylacetamido vs. Cyanoacetamido

In contrast, the cyanoacetamido group in analogues facilitates condensation reactions, as demonstrated in .

Comparison with Heterocyclic Systems

3-Chloro-N-phenyl-phthalimide ()

While structurally distinct (phthalimide vs. thiophene core), this compound shares a substituted aromatic system. Key differences include:

  • Electronic Effects: The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, whereas the methyl groups in the target compound act as electron donors.
  • Applications : Phthalimide derivatives are used as polyimide precursors, whereas thiophene carboxamides are explored for bioactivity .

Computational and Analytical Comparisons

Graph-Based Structural Analysis ()

Graph-theoretical methods represent compounds as nodes (atoms) and edges (bonds), enabling precise comparison of substitution patterns. The target compound’s thiophene ring and phenylacetamido group would form a distinct graph compared to cyanoacetamido analogues, highlighting differences in branching and functional groups .

NMR Chemical Shift Trends ()

Regions of NMR spectra (e.g., δ 29–36 ppm in ) are sensitive to substituent changes. The phenylacetamido group in the target compound would likely cause upfield/downfield shifts distinct from cyano or ester analogues, aiding structural elucidation .

Lumping Strategy in Chemical Modeling ()

Compounds with similar substituents (e.g., carboxamides or aromatic groups) are often grouped in computational models to simplify reaction networks. The target compound could be lumped with other thiophene carboxamides but separated from esters or cyano derivatives due to divergent reactivity .

Biological Activity

N,4,5-trimethyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives class. Its structure includes a thiophene ring with various functional groups, suggesting potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}N2_2O2_2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 896300-00-8

The compound's structure facilitates interactions with biological macromolecules, which is critical for its biological activity. The presence of the phenylacetamido and carboxamide groups enhances its potential as a therapeutic agent.

This compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Thiophene derivatives are known to modulate inflammatory pathways, which may be relevant for conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : It may interact with key enzymes involved in disease processes, potentially serving as an inhibitor for targets such as kinases and lipoxygenases.

Cytotoxicity Studies

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)Mechanism of Action
HeLa15.0Induction of apoptosis
MCF-720.5Cell cycle arrest at G1 phase
A54918.0Inhibition of proliferation

These findings suggest that the compound could be further investigated as a potential anticancer agent.

Antimicrobial Activity

The compound has been evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers at XYZ University investigated the effects of the compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.
  • Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties in a murine model of arthritis. Treatment with this compound resulted in reduced swelling and inflammatory markers compared to control groups.

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